Thio-atpa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thio-ATPA involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. . The reaction conditions typically involve heating the reactants in an inert atmosphere to facilitate the formation of the thiophene ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thio-ATPA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the isothiazole ring is substituted with different nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted isothiazole derivatives

Scientific Research Applications

Neuropharmacology

Thio-ATPA has been extensively studied for its role as an agonist at AMPA receptors, particularly GluR5. Here are some key findings:

- Potency and Selectivity : The (S)-enantiomer of this compound has demonstrated significantly higher potency at GluR5 receptors (EC50 = 0.10 µM) compared to its parent compound ATPA (EC50 = 0.48 µM) and other AMPA receptor subtypes . This selectivity makes it a valuable tool for investigating receptor desensitization and signaling pathways associated with excitatory neurotransmission.

- Mechanistic Studies : this compound's ability to activate GluR5 receptors allows researchers to explore mechanisms underlying synaptic plasticity and neurodegenerative diseases. Its use in electrophysiological studies has provided insights into the dynamics of AMPA receptor activation and desensitization .

Cancer Research

This compound's applications extend beyond neuropharmacology into cancer research, particularly regarding its effects on signaling pathways involved in tumor growth:

- Inhibition of Prostate Cancer Progression : In studies involving castration-resistant prostate cancer, compounds related to this compound have been shown to inhibit key signaling pathways necessary for cancer cell proliferation. For instance, Thio-2, a derivative related to this compound, has been observed to suppress androgen receptor signaling and reduce the growth of treatment-resistant prostate cancer cell lines . This suggests potential therapeutic avenues for targeting similar pathways with this compound.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other compounds in relevant studies:

| Compound | Target Receptor | EC50 (µM) | Notes |

|---|---|---|---|

| This compound (S) | GluR5 | 0.10 | Highly potent agonist; useful for mechanistic studies |

| ATPA | GluR5 | 0.48 | Less potent than this compound |

| Thio-2 | Androgen Receptor | N/A | Inhibits growth of prostate cancer cell lines |

Case Study 1: Mechanistic Insights into AMPA Receptor Function

Research utilizing this compound has revealed critical insights into the desensitization properties of AMPA receptors. By comparing the effects of this compound with other agonists, scientists have delineated the role of receptor subtypes in synaptic transmission, contributing to our understanding of excitatory signaling in the brain .

Case Study 2: Targeting Prostate Cancer Pathways

In a study focusing on prostate cancer, Thio-2's mechanism was explored through BAG-1 isoform knockout models. The findings indicated that targeting BAG domains could reduce treatment resistance in prostate cancer cells, suggesting that compounds like this compound may similarly influence hormone-related signaling pathways . This highlights its potential application in developing targeted therapies for cancer.

Mechanism of Action

Thio-ATPA exerts its effects by binding to the GluR5 subtype of ionotropic glutamate receptors. This binding induces a conformational change in the receptor, leading to the opening of the cation channel. The influx of cations such as sodium and calcium generates an electrical impulse, converting the chemical signal into an electrical one .

Comparison with Similar Compounds

ATPA: (RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid.

AMPA: 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid.

Kainic Acid: 2-carboxy-4-(1-methyl-2-pyrrolidinyl)butanoic acid

Comparison:

Potency: Thio-ATPA is more potent than ATPA at GluR5 receptors.

Selectivity: this compound is highly selective for GluR5 receptors, whereas AMPA and kainic acid have broader selectivity profiles.

Structure: this compound contains an isothiazole ring, while ATPA and AMPA contain isoxazole rings

This compound’s unique structure and high selectivity for GluR5 receptors make it a valuable compound for scientific research and potential therapeutic applications.

Properties

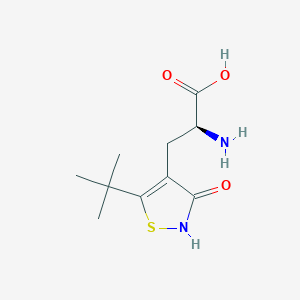

Molecular Formula |

C10H16N2O3S |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-tert-butyl-3-oxo-1,2-thiazol-4-yl)propanoic acid |

InChI |

InChI=1S/C10H16N2O3S/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1 |

InChI Key |

FHWOAQCPEFTDOQ-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)C1=C(C(=O)NS1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NS1)CC(C(=O)O)N |

Synonyms |

2-amino-3-(5-tert-butyl-3-hydroxy-4-isothiazolyl)propionic acid thio-ATPA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.